molecular formula C18H21N5O B11211636 1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11211636
M. Wt: 323.4 g/mol
InChI Key: SSUFUHJHQMDHCJ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-methoxyphenyl group: This step may involve a substitution reaction using a suitable reagent.

    Attachment of the 3-methylpiperidin-1-yl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Using reducing agents to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might introduce hydroxyl or carbonyl groups, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of drugs for specific diseases.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substituents, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-(3-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H21N5O/c1-13-4-3-9-22(11-13)17-16-10-21-23(18(16)20-12-19-17)14-5-7-15(24-2)8-6-14/h5-8,10,12-13H,3-4,9,11H2,1-2H3

InChI Key

SSUFUHJHQMDHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC

Origin of Product

United States

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